1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one
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Overview
Description
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a quinazolinone core, which is a common structural motif in various pharmacologically active molecules. The presence of the phenylpiperazine moiety further enhances its biological activity, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions. This step often involves the reaction of a halogenated quinazolinone intermediate with phenylpiperazine in the presence of a base such as potassium carbonate.
Final Coupling and Oxidation: The final step involves coupling the intermediate with an appropriate aldehyde or ketone, followed by oxidation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological properties.
Scientific Research Applications
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant activity. The compound has shown promising results in preclinical models of epilepsy.
Biological Research: It is used as a tool compound to study the role of quinazolinone derivatives in biological systems.
Drug Development: The compound serves as a lead structure for the development of new therapeutic agents targeting various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to anticonvulsant effects, making it a candidate for the treatment of epilepsy .
Comparison with Similar Compounds
Similar Compounds
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione: Known for its anticonvulsant activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its acetylcholinesterase inhibitory activity.
Uniqueness
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one is unique due to its specific structural features, which confer distinct pharmacological properties
Properties
IUPAC Name |
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenylquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c31-24(29-17-15-28(16-18-29)21-11-5-2-6-12-21)19-30-23-14-8-7-13-22(23)25(27-26(30)32)20-9-3-1-4-10-20/h1-14H,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRXNXPGAJTODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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